N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c1-11(23)18-12-6-8-13(9-7-12)19-16(24)14-4-2-3-5-15(14)22-10-17-20-21-22/h2-10H,1H3,(H,18,23)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOJYYVSBUPPGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives to form the benzamide core. This can be achieved through the reaction of aniline with acetic anhydride under acidic conditions.
Introduction of the Tetrazolyl Group: The tetrazolyl group can be introduced via a cycloaddition reaction between an azide and a nitrile derivative. This step often requires the use of a catalyst such as copper(I) iodide to facilitate the formation of the tetrazole ring.
Final Assembly: The final step involves coupling the acetylamino-substituted benzamide with the tetrazolyl intermediate under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino or tetrazolyl groups, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cell cycle progression.
Pathways Involved: By inhibiting HDACs, the compound induces cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
CI-994 ([4-(acetylamino)-N-(2-amino-phenyl)benzamide])
- Key Differences: Replaces the tetrazole in the target compound with an amino group on the phenyl ring.
- Activity : CI-994 is a histone deacetylase (HDAC) inhibitor that induces histone hyperacetylation, demonstrating antitumor activity via HDAC-1/2 inhibition . The absence of a tetrazole in CI-994 may reduce its ability to engage in π-π stacking or hydrogen bonding compared to the target compound.
Compound 9c ()
- Structure : Contains a triazole-thiazole hybrid instead of tetrazole.
- Activity : Exhibited enzyme inhibitory activity with docking poses similar to acarbose, suggesting competitive binding . The triazole’s lower acidity (pKa ~8.2) compared to tetrazole (pKa ~4.9) may reduce ionic interactions in acidic enzyme pockets.
Analogues with Sulfonamide Groups
Sulfabenzamide (N-[[4-(acetylamino)phenyl]sulfonyl]benzamide)
- Key Differences : Replaces the tetrazole with a sulfonamide group.
- Activity: Used as an antibacterial agent due to sulfonamide’s disruption of folate synthesis .
- Solubility : Sulfonamides generally exhibit higher aqueous solubility, whereas tetrazoles may enhance membrane permeability.
Tetrazole-Containing Analogues
N-(1-Bicyclo[2.2.1]hept-2-ylethyl)-3-(1H-tetrazol-1-yl)benzamide ()
- Key Differences : Tetrazole at the 3-position of the benzamide versus the 2-position in the target compound.
- Implications : Positional isomerism may alter binding geometry in enzyme active sites. The bicyclic substituent could enhance rigidity and selectivity for specific targets .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~2.5 | 2 (NH, tetrazole) | 6 (amide, tetrazole) | Tetrazole, Acetylamino |
| CI-994 | ~1.8 | 3 (NH₂, NH) | 4 (amide, NH) | Amino, Acetylamino |
| Compound 9c | ~3.2 | 1 (NH) | 7 (triazole, thiazole) | Triazole, Thiazole |
Research Findings and Mechanistic Insights
- The tetrazole’s electron-withdrawing nature could enhance binding to zinc in HDAC active sites .
- Enzyme Binding : In , triazole-containing compounds (e.g., 9c) showed distinct docking poses compared to acarbose, suggesting heterocycle-dependent binding modes. The tetrazole’s smaller size and higher acidity may allow deeper penetration into catalytic pockets .
Biological Activity
N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide is a compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound features a benzamide core with an acetylamino group and a tetrazole ring. The synthesis typically involves:
- Formation of the Benzamide Core : Acylation of aniline derivatives using acetic anhydride.
- Introduction of the Tetrazole Group : Cycloaddition reactions between azides and nitriles, often using copper(I) iodide as a catalyst.
- Final Coupling : Combining the acetylamino-substituted benzamide with the tetrazole intermediate under controlled conditions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including melanoma and pancreatic cancer. The mechanism involves inducing apoptosis and autophagy in cancer cells, which leads to cell death. For instance, one study reported that derivatives of this compound showed high potency against both sensitive and resistant cancer cell lines, highlighting its potential as a therapeutic agent .
Enzyme Inhibition
This compound has been evaluated for its enzyme inhibitory properties. It acts as a probe in biochemical assays to study enzyme activity, particularly those involved in cancer metabolism. Its structural features allow it to interact effectively with active sites on target enzymes, leading to inhibition .
Anticonvulsant Activity
In addition to its anticancer properties, this compound has shown promise in anticonvulsant activity. Preliminary pharmacological studies have indicated that certain derivatives exhibit significant anticonvulsant effects in animal models, suggesting potential applications in treating epilepsy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A study evaluated the compound's effects on A375 xenograft models in mice, demonstrating a significant reduction in tumor growth compared to control groups .
- Enzyme Interaction Studies : Molecular docking studies revealed strong binding interactions with specific enzymes, supporting its role as an effective inhibitor .
- Anticonvulsant Testing : In vivo tests showed that the compound could reduce seizure frequency in mouse models when administered at varying doses .
Data Table: Summary of Biological Activities
Q & A
Basic: How can synthetic routes for N-[4-(acetylamino)phenyl]-2-(1H-tetrazol-1-yl)benzamide be optimized to improve yield and purity?
Methodological Answer:
Synthesis typically involves coupling tetrazole-containing intermediates with substituted benzamides. Key steps include:
- Solvent Selection: Polar aprotic solvents like DMF or DMSO enhance reactivity for amide bond formation .
- Catalysis: Use coupling agents such as HATU or EDCI to promote efficient conjugation between the tetrazole and benzamide moieties .
- Reaction Monitoring: Employ TLC (silica gel, ethyl acetate/hexane) and -NMR to track intermediate formation and confirm product identity .
- Purification: Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures improves purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
